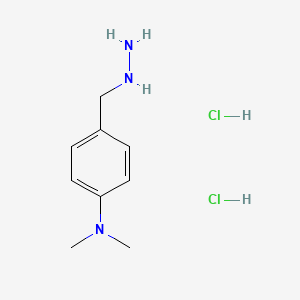

4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of two nitrogen atoms linked via a covalent bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine hydrate. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazinylmethyl group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazines.

Scientific Research Applications

4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Phenylhydrazine: Another hydrazine derivative used in the synthesis of azo dyes and as a reagent in organic chemistry.

2,4-Dinitrophenylhydrazine: Used for the detection and identification of carbonyl compounds.

1,2-Diphenylhydrazine: Employed in the synthesis of heterocyclic compounds.

Uniqueness

4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility in synthetic applications and potential in pharmaceutical research sets it apart from other hydrazine derivatives.

Biological Activity

4-(Hydrazinylmethyl)-N,N-dimethylaniline dihydrochloride is an organic compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in research and medicine.

Chemical Structure and Synthesis

This compound is a hydrazine derivative characterized by the presence of a hydrazinyl group attached to a dimethylaniline structure. The synthesis typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrazine hydrate under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with enzymes and proteins. The hydrazinyl group can interact with active sites on enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for studying enzyme functions and developing enzyme inhibitors .

Biological Activity

1. Enzyme Inhibition:

- Target Enzymes: The compound has been investigated for its potential to inhibit various enzymes, which can be useful in pharmacological applications.

- Studies: Research indicates that it can effectively inhibit certain enzyme activities, demonstrating potential as a therapeutic agent.

2. Antiproliferative Effects:

- Cell Lines: In studies involving non-small cell lung cancer (NSCLC) cells, the compound exhibited strong antiproliferative activity, particularly against cells expressing specific mutations in the epidermal growth factor receptor (EGFR).

- Mechanism: It was found to arrest cell proliferation at the G2/M phase and promote apoptosis through modulation of signaling pathways related to EGFR .

3. Toxicity Profile:

- Experimental Data: Toxicity studies have shown varying LD50 values in animal models, indicating that while it possesses biological activity, careful consideration of dosage is necessary for therapeutic applications .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Enzyme inhibition, antiproliferative | Covalent bonding with enzyme active sites |

| Phenylhydrazine | Azo dye synthesis | Nucleophilic substitution reactions |

| 2,4-Dinitrophenylhydrazine | Carbonyl compound detection | Formation of hydrazones |

This compound stands out due to its unique structural properties that allow it to interact with biological molecules in distinct ways compared to other hydrazine derivatives.

Case Studies

Case Study 1: Anticancer Activity

- Objective: To evaluate the antiproliferative effects on NSCLC cells.

- Findings: The compound demonstrated IC50 values indicating effective inhibition of cell growth and migration. It was particularly effective against H1975 cells expressing high levels of mutated EGFR .

Case Study 2: Enzyme Interaction

Properties

IUPAC Name |

4-(hydrazinylmethyl)-N,N-dimethylaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12(2)9-5-3-8(4-6-9)7-11-10;;/h3-6,11H,7,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRAKOFBXQRPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.